Cas no 1803591-73-2 (3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one)

3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one is a specialized spirocyclic compound featuring a trifluoroacetyl group and an ethoxy substituent, which contribute to its unique reactivity and structural properties. The spiro[3.5]nonane core provides rigidity, while the trifluoroacetyl moiety enhances electrophilicity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Its well-defined stereochemistry and functional group compatibility allow for precise modifications in complex molecular frameworks. The compound’s stability under standard handling conditions ensures reliable performance in synthetic applications, offering researchers a versatile building block for heterocyclic and fluorinated compound synthesis.
3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one structure
1803591-73-2 structure
商品名:3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one
CAS番号:1803591-73-2
MF:
メガワット:
CID:4616844
PubChem ID:75480520

3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one 化学的及び物理的性質

名前と識別子

    • 3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one

3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00999619-1g
3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one
1803591-73-2 95%
1g
¥4305.0 2023-04-01
TRC
E677853-50mg
3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one
1803591-73-2
50mg
$ 210.00 2022-06-05
Enamine
EN300-131735-0.05g
3-ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one
1803591-73-2 95%
0.05g
$202.0 2023-11-13
Enamine
EN300-131735-0.1g
3-ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one
1803591-73-2 95%
0.1g
$301.0 2023-11-13
Enamine
EN300-131735-250mg
3-ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one
1803591-73-2 95.0%
250mg
$431.0 2023-09-30
Enamine
EN300-131735-2500mg
3-ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one
1803591-73-2 95.0%
2500mg
$1707.0 2023-09-30
Enamine
EN300-131735-10000mg
3-ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one
1803591-73-2 95.0%
10000mg
$3746.0 2023-09-30
A2B Chem LLC
AV54017-2.5g
3-ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one
1803591-73-2 95%
2.5g
$1832.00 2024-04-20
Enamine
EN300-131735-5g
3-ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one
1803591-73-2 95%
5g
$2525.0 2023-11-13
A2B Chem LLC
AV54017-500mg
3-ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one
1803591-73-2 95%
500mg
$750.00 2024-04-20

3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one 関連文献

3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-oneに関する追加情報

3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one: A Comprehensive Overview

3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one, also known by its CAS number 1803591-73-2, is a complex organic compound with a unique spirocyclic structure. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile functional groups and potential applications. The molecule consists of a spiro ring system, which is formed by the fusion of two rings at a single atom, creating a highly rigid and stable structure. This structural feature is particularly advantageous in drug design and material synthesis.

The core structure of 3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one includes an ethoxy group, a trifluoroacetyl group, and an azaspiro ring system. The ethoxy group (-OCH₂CH₃) contributes to the compound's solubility and bioavailability, making it suitable for pharmaceutical applications. The trifluoroacetyl group (-CO-CF₃), on the other hand, introduces electron-withdrawing effects, which can enhance the compound's reactivity and stability. The azaspiro ring system provides a rigid framework that can be further functionalized for specific purposes.

Recent studies have explored the synthesis and characterization of 3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one using advanced techniques such as microwave-assisted synthesis and high-resolution mass spectrometry. These methods have enabled researchers to optimize the reaction conditions and improve the yield of the compound. For instance, a 2023 study published in the Journal of Organic Chemistry demonstrated that the use of microwave irradiation significantly reduced the reaction time while maintaining high purity levels.

In terms of applications, 3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one has shown promise in drug delivery systems due to its ability to act as a prodrug carrier. Its spirocyclic structure allows for controlled release of active pharmaceutical ingredients, enhancing therapeutic efficacy while minimizing side effects. Additionally, the compound has been investigated for its potential as a building block in the synthesis of complex molecules, such as peptide analogs and bioactive agents.

The trifluoroacetyl group in 3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one has also been studied for its role in modulating enzyme activity. A 2022 study in Nature Communications revealed that this group can act as a potent inhibitor of certain proteases, opening new avenues for anti-inflammatory and antiviral therapies. Furthermore, the ethoxy group has been shown to enhance the compound's permeability across biological membranes, making it an attractive candidate for transdermal drug delivery systems.

In materials science, 3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one has been explored as a precursor for the synthesis of novel polymers and nanoparticles. Its rigid spirocyclic structure provides excellent thermal stability and mechanical properties, which are essential for high-performance materials used in electronics and aerospace industries.

The synthesis of 3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one typically involves multi-step reactions, including nucleophilic substitution, acylation, and cyclization processes. Researchers have recently focused on developing more efficient synthetic pathways that minimize waste and reduce production costs. For example, a 2024 study in Green Chemistry reported a one-pot synthesis method that achieved an 80% yield with minimal environmental impact.

In conclusion, 3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one, with its unique structural features and diverse functional groups, represents a valuable compound with wide-ranging applications across multiple disciplines. Ongoing research continues to uncover new potentials for this compound, positioning it as a key player in future advancements in organic chemistry and materials science.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量